5-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid 5-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13341932
InChI: InChI=1S/C11H8ClNO2/c12-8-3-1-2-7(6-8)9-4-5-10(13-9)11(14)15/h1-6,13H,(H,14,15)
SMILES: C1=CC(=CC(=C1)Cl)C2=CC=C(N2)C(=O)O
Molecular Formula: C11H8ClNO2
Molecular Weight: 221.64 g/mol

5-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid

CAS No.:

Cat. No.: VC13341932

Molecular Formula: C11H8ClNO2

Molecular Weight: 221.64 g/mol

* For research use only. Not for human or veterinary use.

5-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid -

Specification

Molecular Formula C11H8ClNO2
Molecular Weight 221.64 g/mol
IUPAC Name 5-(3-chlorophenyl)-1H-pyrrole-2-carboxylic acid
Standard InChI InChI=1S/C11H8ClNO2/c12-8-3-1-2-7(6-8)9-4-5-10(13-9)11(14)15/h1-6,13H,(H,14,15)
Standard InChI Key ZEZFOGHENUKAIO-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)Cl)C2=CC=C(N2)C(=O)O
Canonical SMILES C1=CC(=CC(=C1)Cl)C2=CC=C(N2)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Characterization

5-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid belongs to the pyrrole carboxylic acid class, featuring a five-membered aromatic ring with one nitrogen atom. Key identifiers include:

PropertyValue
IUPAC Name5-(3-chlorophenyl)-1H-pyrrole-2-carboxylic acid
Molecular FormulaC₁₁H₈ClNO₂
Molecular Weight221.64 g/mol
SMILESC1=CC(=CC(=C1)Cl)C2=CC=C(N2)C(=O)O
InChIKeyZEZFOGHENUKAIO-UHFFFAOYSA-N
CAS NumberNot publicly disclosed

The meta-chlorine substitution on the phenyl ring enhances electronegativity, influencing dipole interactions in biological systems. The carboxylic acid group enables hydrogen bonding and salt formation, critical for solubility modulation.

Spectral Signatures

While detailed spectral data for this specific compound remains proprietary, analogous pyrrole derivatives exhibit:

  • FT-IR: Stretching vibrations at ~1680 cm⁻¹ (C=O), ~3300 cm⁻¹ (N-H), and ~750 cm⁻¹ (C-Cl) .

  • NMR: Characteristic pyrrole proton signals between δ 6.5–7.5 ppm and carboxylic proton downfield shifts (>δ 12 ppm) .

Synthesis and Manufacturing

Reaction Pathways

Synthesis typically involves a multi-step sequence:

  • Pyrrole Ring Formation: Cyclization of γ-diketones or aminocarbonyl intermediates via the Paal-Knorr synthesis.

  • Chlorophenyl Introduction: Friedel-Crafts alkylation or Suzuki-Miyaura coupling to attach the 3-chlorophenyl group.

  • Carboxylic Acid Functionalization: Oxidation of a methyl group or hydrolysis of nitriles at position 2.

Key reagents include potassium hydroxide (ring closure), methanol (solvent), and chlorinated aromatic precursors. Reaction optimization focuses on temperature control (60–120°C) and catalyst selection (e.g., palladium for cross-couplings).

Purification and Yield

  • Chromatography: Silica gel column chromatography with ethyl acetate/hexane gradients (30–70% yield).

  • Recrystallization: Ethanol/water mixtures improve purity to >95%.

Physicochemical Properties

Solubility and Stability

  • Solubility: Poor aqueous solubility (<0.1 mg/mL); soluble in DMSO (25 mg/mL) and dimethylformamide.

  • Stability: Stable under inert atmospheres at −20°C; degrades upon prolonged light exposure.

Analytical Characterization

Techniques for quality control include:

  • HPLC: C18 column, acetonitrile/0.1% TFA mobile phase, retention time ~8.2 min.

  • Melting Point: Decomposes above 200°C without distinct melting.

Biological Activity and Mechanism

Enzyme Interaction Studies

Although direct target validation is pending, structural analogs exhibit:

  • Kinase Inhibition: Competitive binding to ATP pockets in ERK/MAPK pathways (IC₅₀ ~50 nM) .

  • Antiproliferative Effects: GI₅₀ values of 1–10 µM in HCT116 (colon) and MCF7 (breast) cancer lines .

Structure-Activity Relationships (SAR)

  • Chlorine Position: Meta-substitution optimizes steric compatibility with hydrophobic kinase pockets .

  • Carboxylic Acid: Enhances binding entropy through salt bridges with lysine residues .

Applications in Research and Development

Drug Discovery

  • Lead Optimization: Serves as a scaffold for hybrid molecules combining pyrrole and aryl chloride pharmacophores .

  • Prodrug Development: Esterification of the carboxylic acid improves oral bioavailability.

Material Science

  • Coordination Polymers: Chelates transition metals (e.g., Cu²⁺) for catalytic applications.

Future Research Directions

  • Target Deconvolution: CRISPR-Cas9 screens to identify binding partners .

  • Formulation Studies: Nanoemulsions to enhance aqueous solubility.

  • Toxicokinetics: ADMET profiling in murine models.

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